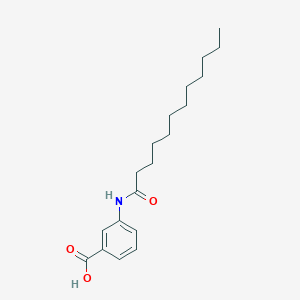

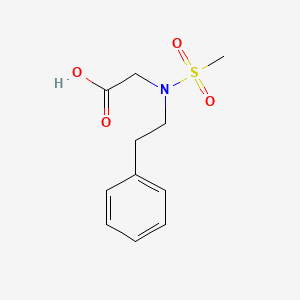

(Methanesulfonyl-phenethyl-amino)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanesulfonyl-phenethyl-amino)-acetic acid (MPA-Ac) is an important organic compound that has been extensively studied for its potential applications in scientific research. MPA-Ac is a versatile compound that can be used in a variety of lab experiments, and can be used to study a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Analytical Chemistry Applications

Methanesulfonic acid and its derivatives, such as methyl methanesulfonate and ethyl methanesulfonate, have been studied for their potential genotoxic impurities in pharmaceuticals. A high-performance liquid chromatography with ultraviolet detection method was developed for determining these impurities in methanesulfonic acid, highlighting the importance of accurate analytical methods in ensuring pharmaceutical safety (Jie Zhou et al., 2017).

Organic Synthesis

- Reductive Ring-Opening Reactions : Methanesulfonic acid has been used as an efficient and convenient substitute for ethereal HCl in reductive ring-opening reactions of O-benzylidene acetals, demonstrating its utility in organic synthesis (A. Zinin et al., 2007).

- Diacetylation of Aldehydes : In the presence of cobalt methanesulfonate and acetic acid, a chemoselective diacetylation of aldehydes with acetic anhydride at room temperature under solvent-free conditions was achieved, showcasing the catalytic potential of methanesulfonate salts (Min Wang et al., 2008).

- Synthesis of Benzoxazoles : Methanesulfonic acid catalyzed a one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, highlighting its role in facilitating efficient and convenient organic transformations (Dinesh Kumar et al., 2008).

Catalysis

- Esterification Reactions : Copper methanesulfonate has been studied for its catalytic activity in esterification reactions, offering an alternative to traditional Lewis acids due to its ease of recovery and excellent reusability (Liu Li-jun, 2004). Additionally, it has been used in chemoselective conversion of aldehydes to acylals under solvent-free conditions (Min Wang et al., 2006).

Propriétés

IUPAC Name |

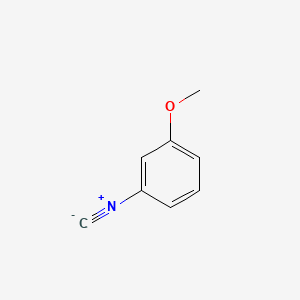

2-[methylsulfonyl(2-phenylethyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(15,16)12(9-11(13)14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTJBZYKDDCHIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359639 |

Source

|

| Record name | (Methanesulfonyl-phenethyl-amino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Methanesulfonyl-phenethyl-amino)-acetic acid | |

CAS RN |

35839-52-2 |

Source

|

| Record name | (Methanesulfonyl-phenethyl-amino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1349077.png)